2-氯-3-(1H-四唑-5-基)吡啶

描述

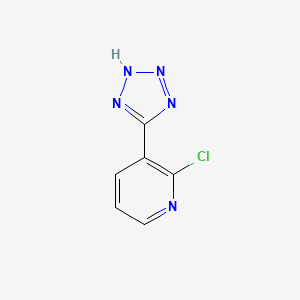

“2-chloro-3-(1H-tetrazol-5-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It has a molecular weight of 181.58200 . The compound is also known by other synonyms such as "Pyridine, 2-chloro-3-(2H-tetrazol-5-yl)" .

Synthesis Analysis

The synthesis of “2-chloro-3-(1H-tetrazol-5-yl)pyridine” and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A significant number of scientific papers deal with p-cymene ruthenium complexes based on the chelating N–N ligands and particularly 2-pyridine-azoles .Molecular Structure Analysis

The molecular structure of “2-chloro-3-(1H-tetrazol-5-yl)pyridine” consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a tetrazole ring at the 3rd position . The exact mass of the molecule is 181.01600 .科学研究应用

Synthesis and Pharmaceutical Applications

2-Chloro-3-(1H-tetrazol-5-yl)pyridine and its derivatives have been explored for their potential in pharmaceutical applications. For instance, a study focused on synthesizing novel Schiff’s bases from 2-(1H-tetrazol-5-yl) pyridine derivatives, evaluating their antitubercular activity against Mycobacterium Tuberculosis (Mohite et al., 2021). Another study synthesized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, examining its structure through various spectroscopic methods, showcasing its potential in chemical research (Ershov et al., 2023).

Photochemistry and Material Science

In material science and photochemistry, 2-Chloro-3-(1H-tetrazol-5-yl)pyridine plays a crucial role. For example, a study revealed that conformers of this compound undergo photolysis at cryogenic temperatures, providing insights into carbon-to-nitrogen rearrangement processes (Pagacz-Kostrzewa et al., 2011).

Coordination Chemistry and Molecular Structures

This compound is significant in coordination chemistry, forming complexes with various metals. Research on copper, cobalt, and iron complexes with isomeric pyridyl-tetrazole ligands revealed interesting coordination reactions and molecular structures (Bond et al., 2012). Similarly, copper complexes of pyridyl–tetrazole ligands were synthesized, and their DNA-binding and antioxidant properties were investigated (Kasi Reddy et al., 2016).

Spectroscopy and Quantum Chemistry

The compound's utility extends to spectroscopy and quantum chemistry. A study involving the synthesis and crystal structure analysis of related compounds provided valuable data for computational studies and thermodynamic properties (Shen et al., 2012).

Photoluminescent Materials

2-Chloro-3-(1H-tetrazol-5-yl)pyridine derivatives have been used to develop photoluminescent materials. For example, novel, highly photoluminescent Eu(III) and Tb(III) tetrazolate-2-pyridine-1-oxide complexes were synthesized, showing potential for optical materials (Pietraszkiewicz et al., 2012).

Biological and Medicinal Chemistry

The compound is also relevant in biological and medicinal chemistry. Copper(II) complexes derived from this compound showed promising DNA binding/cleavage activity and potential cytotoxic studies against cancer cells (Mustafa et al., 2015).

属性

IUPAC Name |

2-chloro-3-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-5-4(2-1-3-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRGBTMGHYWGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-3-(1H-tetrazol-5-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)

![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)

![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)

![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)

![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)

![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463495.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)